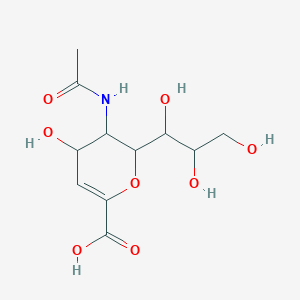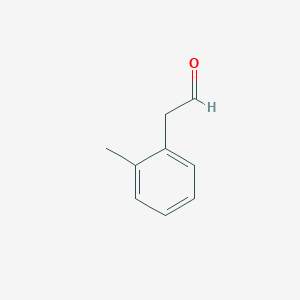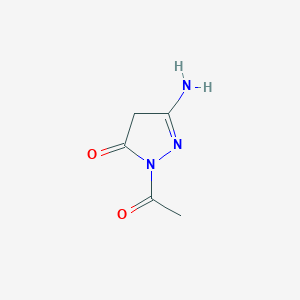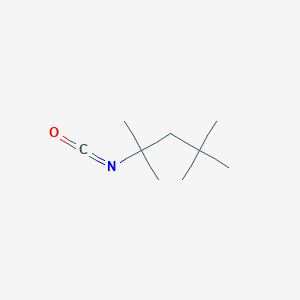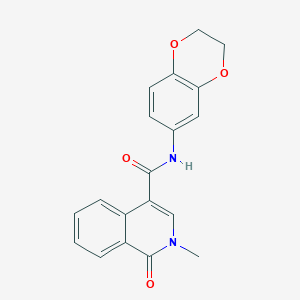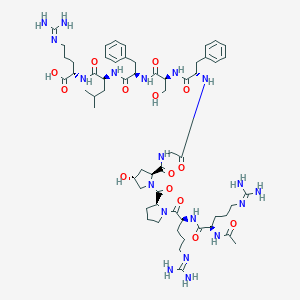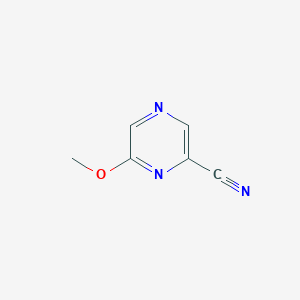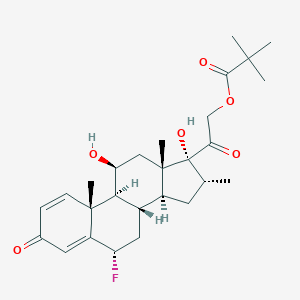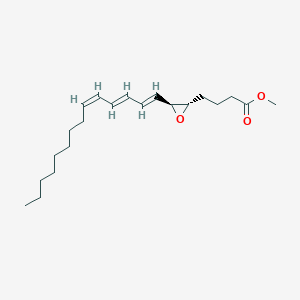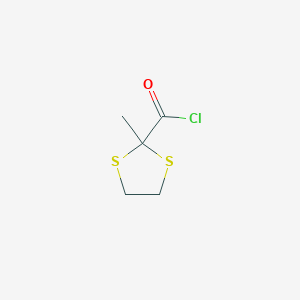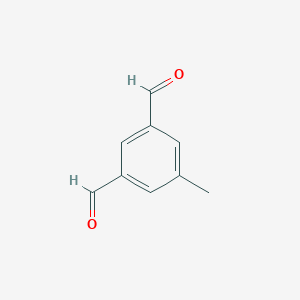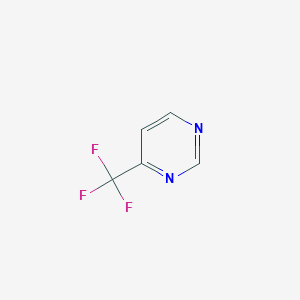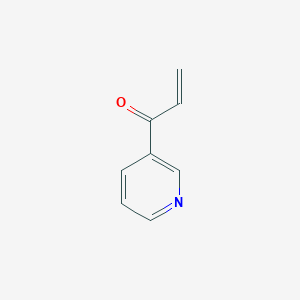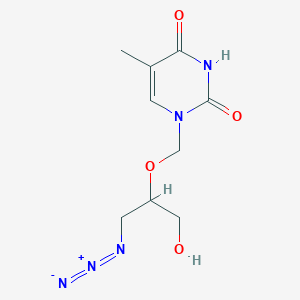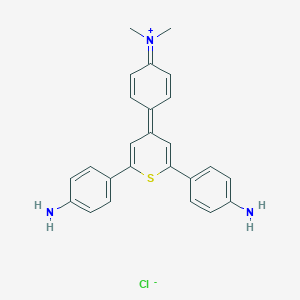
AA-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AA-1 is a complex organic compound that belongs to the class of thiopyrylium salts
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AA-1 typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a sulfur source to form the thiopyrylium core. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
AA-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiopyrylium derivatives.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
AA-1 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials such as organic semiconductors.
作用機序
The mechanism of action of AA-1 involves its interaction with molecular targets such as enzymes or receptors. The compound’s electronic properties allow it to participate in electron transfer reactions, which can modulate biological pathways. The exact molecular targets and pathways would depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 2,6-Bis(4-aminophenyl)-4-phenylthiopyrylium
- 2,6-Bis(4-aminophenyl)-4-(4-methoxyphenyl)thiopyrylium
- 2,6-Bis(4-aminophenyl)-4-(4-nitrophenyl)thiopyrylium
Uniqueness
AA-1 is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds.
特性
CAS番号 |
126172-94-9 |
|---|---|
分子式 |
C25H24ClN3S |
分子量 |
434 g/mol |
IUPAC名 |
[4-[2,6-bis(4-aminophenyl)thiopyran-4-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H23N3S.ClH/c1-28(2)23-13-7-17(8-14-23)20-15-24(18-3-9-21(26)10-4-18)29-25(16-20)19-5-11-22(27)12-6-19;/h3-16H,1-2H3,(H3,26,27);1H |
InChIキー |
HGHDIUFFBHTMQV-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
正規SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
同義語 |
2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium 2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium tetrafluoroboride 2,6-bis(p-aminophenyl)-4-(p-(dimethylamino)phenyl)thiopyrylium chloride AA1 cation |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


